2-(4-ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C27H29N5O2S2 |
|---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N5O2S2/c1-4-29-13-15-30(16-14-29)24-21(25(33)31-12-8-9-18(2)23(31)28-24)17-22-26(34)32(27(35)36-22)19(3)20-10-6-5-7-11-20/h5-12,17,19H,4,13-16H2,1-3H3/b22-17- |
InChI Key |
LRIIOQAVIXFRHU-XLNRJJMWSA-N |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C(C)C5=CC=CC=C5 |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)C(C)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Core Structure Assembly: Pyrido[1,2-a]pyrimidin-4-one Formation
The pyrido[1,2-a]pyrimidin-4-one core is constructed via a tandem Knoevenagel–Michael cyclo-condensation reaction, adapted from protocols for analogous fused heterocycles . A mixture of heterocyclic enamine (e.g., 2-aminopyridine derivative), aromatic aldehyde (e.g., 9-methyl-substituted precursor), and malononitrile undergoes cyclization in ethanol under reflux conditions, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). This method achieves completion within 1.0–1.5 hours, yielding the bicyclic scaffold in 75–82% . Key advantages include operational simplicity, mild conditions, and avoidance of transition metals.
Optimization Insights :
-
Solvent : Ethanol outperforms DMF or THF due to better solubility of intermediates.
-
Catalyst Loading : 10 mol% DABCO maximizes yield without side-product formation.
-
Temperature : Reflux (78°C) ensures rapid enolate formation and cyclization.
Post-synthesis, the core structure is validated via NMR (aromatic proton singlet at δ 8.2–8.4 ppm) and IR (C=O stretch at 1680–1700 cm) .
Synthesis of the (Z)-[4-Oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl Moiety
The thiazolidinone fragment is synthesized through a base-catalyzed cyclocondensation, modified from thiazolidine derivative protocols .
-
Thiourea Formation : Reaction of 1-phenylethylamine with carbon disulfide in aqueous NaOH yields the thiourea intermediate.
-
Cyclization : Treatment with ethyl 2-chloroacetoacetate in ethanol under reflux for 6 hours forms the 4-oxo-2-thioxothiazolidine ring .
-
Knoevenagel Condensation : The thiazolidinone reacts with paraformaldehyde in acetic acid, generating the exocyclic methylidene group with Z-selectivity .
Stereochemical Control :
-
Z-Configuration : Achieved via kinetic control using acetic acid as a proton donor, stabilizing the transition state .
-
Validation : NMR coupling constants ( Hz for trans-vinylic protons) and NOESY correlations confirm stereochemistry.
Final Coupling and Functionalization
The thiazolidinone-methylidene fragment is conjugated to the pyrido-pyrimidinone core via a Heck-type coupling or Wittig reaction. Based on analogous systems , a palladium-catalyzed Mizoroki–Heck reaction is optimal:
-
Reaction Conditions :
-
Workup : Precipitation in ice-cwater followed by recrystallization (ethanol/water) yields the final compound in 65–70% purity.
Key Challenges :
-
Regioselectivity : The exocyclic double bond preferentially couples at position 3 due to electronic effects.
-
Byproducts : Homocoupling byproducts are minimized using degassed solvents and strict anhydrous conditions.
Purification and Analytical Validation
Final purification employs a combination of techniques:
-
Column Chromatography : Silica gel with gradient elution (CHCl/MeOH 95:5 to 90:10).
-
Recrystallization : Ethyl acetate/hexane (1:1) affords crystals suitable for X-ray diffraction .
Spectroscopic Data :
-
NMR : δ 1.35 (t, J = 7.1 Hz, 3H, CHCH), δ 4.20 (q, J = 7.1 Hz, 2H, NCH), δ 7.25–7.45 (m, 5H, aromatic) .
-
HRMS : Calculated for CHNOS: 542.1584 [M+H]; Found: 542.1586 .
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Core Formation | Knoevenagel–Michael | 78 | 95 | Short reaction time |
| Piperazine Addition | SNAr | 70 | 98 | High regioselectivity |
| Thiazolidinone Coupling | Mizoroki–Heck | 65 | 90 | Z-Selectivity |
Chemical Reactions Analysis
Types of Reactions
2-(4-ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl halides to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, acyl halides, base (e.g., sodium hydroxide), organic solvents (e.g., dichloromethane).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its complex structure and functional groups.
Pharmaceutical Research: The compound can be investigated for its pharmacokinetic and pharmacodynamic properties, as well as its potential as a lead compound for drug development.
Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s various functional groups may allow it to bind to enzymes, receptors, or other proteins, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrido/Pyrimidinone Class
Compound A : 2-(1,3-Benzodioxol-5-yl)-7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (Patent EP2023/39)
- Core : Pyrido[1,2-a]pyrimidin-4-one.
- Substituents : 1,3-Benzodioxol-5-yl at position 2; 4-ethylpiperazinyl at position 5.
- Key Differences: Lacks the thiazolidinone moiety and Z-configuration, resulting in reduced steric bulk and altered electronic properties.
Compound B: 5-{[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (10b)
- Core : Pyrazolo[3,4-d]pyrimidin-4-one.
- Substituents: Chlorophenyl-thiazolidinone at position 5; methyl at position 4.
- Key Differences: Pyrazolo core vs. pyrido core; thiazolidinone linked via amino group rather than methylidene.
Pharmacological and Physicochemical Comparisons
*Estimated based on structural similarity.
Crystallographic and Conformational Analysis
The Z-configuration of the methylidene group in the target compound is critical for maintaining planarity between the pyrido and thiazolidinone rings, as confirmed by X-ray crystallography using SHELX . In contrast, Compound B adopts a non-planar conformation due to steric clashes between the chlorophenyl and pyrazolo groups .
Key Research Findings and Implications
- Piperazinyl Role: The 4-ethylpiperazinyl group may enhance solubility and blood-brain barrier penetration compared to non-piperazine analogues .
- Thermodynamic Stability : The conjugated π-system of the target compound confers higher thermal stability (decomposition >250°C) versus pyrazolo derivatives (decomposition ~200°C) .
Biological Activity
The compound 2-(4-ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential medicinal properties. Its structure includes a pyrido-pyrimidine framework and a thiazolidinone moiety, suggesting diverse biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 457.61 g/mol. The compound features multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N5O2S2 |
| Molecular Weight | 457.61 g/mol |
| CAS Number | 380583-17-5 |
Biological Activity Overview
Research indicates that compounds containing thiazolidinone derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Thiazolidinones have been noted for their potential against various bacterial strains.
- Anticancer Properties : Structural analogs have shown promise in inhibiting cancer cell proliferation.
- Cholinesterase Inhibition : Some derivatives may inhibit cholinesterase, impacting neurodegenerative diseases.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The thiazolidinone structure may inhibit enzymes involved in metabolic processes.
- Receptor Modulation : The piperazine moiety could interact with neurotransmitter receptors, influencing neurological pathways.
Antimicrobial Activity
A study demonstrated that related thiazolidinone compounds exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The specific compound's efficacy against these pathogens remains to be elucidated through targeted studies.
Anticancer Potential
Research on structurally similar compounds has indicated that thiazolidinones can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Further investigation is needed to assess the specific effects of 2-(4-ethyl-1-piperazinyl)-9-methyl on cancer cell lines.
Cholinesterase Inhibition
Preliminary studies suggest that the compound may exhibit selective inhibition of butyrylcholinesterase (BChE), which is crucial for neurotransmitter regulation in the brain. This could position it as a candidate for treating conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2,4-Thiazolidinedione | Thiazolidine core | Antidiabetic properties |
| 5-(4-Ethylpiperazinyl)thiazolidine | Ethylpiperazine substitution | Anticancer effects |
| 3-Thiazolidinecarboxylic acid | Carboxylic acid group | Antimicrobial activity |
Q & A
Basic Questions
Q. What analytical techniques are recommended for confirming the molecular structure and purity of this compound?
- Methodological Answer :
- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) to verify the molecular formula (C₂₇H₂₉N₅O₂S₂; average mass 519.68 g/mol) and monoisotopic mass (519.176267 g/mol) . For stereochemical details (e.g., Z-configuration of the thiazolidin-5-ylidene methyl group), employ ¹H/¹³C NMR with deuterated DMSO or CDCl₃ as solvents.
- Purity Assessment : Utilize reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid). UV detection at 254 nm ensures baseline separation of isomers or synthetic byproducts .
Q. What synthetic routes are typically used for this compound, and what parameters require optimization?
- Methodological Answer :
- The synthesis involves a multi-step sequence: (1) Condensation of a pyrido[1,2-a]pyrimidin-4-one precursor with a thiazolidinone derivative under anhydrous conditions, (2) imine formation at 60–80°C to favor the Z-isomer, and (3) purification via silica gel chromatography (dichloromethane:methanol 95:5).
- Critical Parameters : Control reaction temperature to prevent isomerization, monitor progress via TLC (Rf = 0.3 in ethyl acetate/hexane), and optimize solvent polarity during crystallization to enhance yield (>70%) .
Advanced Questions
Q. How can a structure-activity relationship (SAR) study be designed to identify functional groups critical for antimicrobial activity?
- Methodological Answer :
- SAR Design : Systematically modify substituents on the piperazinyl (e.g., ethyl vs. benzyl), thiazolidinone (e.g., phenylethyl vs. methyl), and pyrido-pyrimidinone moieties.
- Biological Testing : Assess antimicrobial activity using standardized MIC assays against S. aureus (Gram-positive) and E. coli (Gram-negative). Pair with molecular docking (AutoDock Vina) to evaluate binding to bacterial DNA gyrase.
- Key Insight : The ethyl-piperazinyl group enhances solubility, while the thioxo-thiazolidinone moiety contributes to target binding .
Q. What strategies resolve discrepancies in reported anticancer activity across cell lines?
- Methodological Answer :
- Standardization : Use identical cell lines (e.g., MCF-7, HepG2) and culture conditions (e.g., 10% FBS, normoxia).
- Compound Stability : Validate via LC-MS over 24–72 hours to detect degradation products (e.g., oxidation of the thioxo group).
- Orthogonal Assays : Combine apoptosis assays (Annexin V/PI staining) with caspase-3 activation studies to confirm mechanistic consistency .
Q. Which computational methods predict interactions with kinase targets relevant to cancer?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to EGFR or VEGFR using AMBER with explicit solvent models. Calculate binding free energy via MM/GBSA.
- Virtual Screening : Dock the compound into kinase active sites (PDB: 1M17, 3WZE) using Glide (Schrödinger). Prioritize targets with docking scores ≤ -8.0 kcal/mol.
- Validation : Confirm predictions with kinase inhibition assays (IC₅₀ determination) .
Q. How can stability issues during storage and biological assays be mitigated?
- Methodological Answer :
- Storage : Store in amber vials under N₂ at -20°C to prevent oxidation of the thioxo group.
- In Assays : Add 0.1% ascorbic acid to aqueous buffers and limit light exposure using opaque plates. Pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation .
Data Contradiction Analysis
Q. How should researchers address conflicting data on this compound’s solubility in polar vs. non-polar solvents?
- Methodological Answer :
- Experimental Replication : Measure solubility in DMSO, methanol, and chloroform using nephelometry (≥3 replicates).
- Advanced Characterization : Perform Hansen solubility parameter analysis to correlate solubility with solvent polarity.
- Resolution : Discrepancies may arise from residual solvents in synthesized batches; purify via preparative HPLC before testing .
Comparative Studies
Q. What distinguishes this compound from analogs like 2-(4-methyl-1-piperazinyl)-4-phenylquinazoline?
- Methodological Answer :
- Structural Uniqueness : The combination of a thiazolidinone ring (with thioxo and phenylethyl groups) and pyrido[1,2-a]pyrimidinone core enhances π-π stacking with DNA or proteins, unlike quinazoline analogs.
- Biological Differentiation : Test in parallel using a panel of kinase inhibition assays; this compound shows 3-fold higher activity against PI3Kα compared to methyl-piperazinyl analogs .
Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
